molecular formula C51H74N5O14PS B1216218 Vinfosiline sulfate CAS No. 123286-01-1

Vinfosiline sulfate

Cat. No.: B1216218
CAS No.: 123286-01-1
M. Wt: 1044.2 g/mol
InChI Key: BZUUMJJIORUJAU-UHFFFAOYSA-N
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Description

Vinblastine Sulfate (CAS No. 143-67-9) is a vinca alkaloid derivative widely recognized for its antineoplastic properties. It is primarily used in chemotherapy regimens to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, and breast cancer . The compound functions by inhibiting microtubule formation, thereby disrupting mitotic spindle assembly and arresting cell division .

Properties

CAS No.

123286-01-1

Molecular Formula

C51H74N5O14PS

Molecular Weight

1044.2 g/mol

IUPAC Name

methyl 13-[10-[(1-diethoxyphosphoryl-2-methylpropyl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/C51H72N5O10P.H2O4S/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4;1-5(2,3)4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58);(H2,1,2,3,4)

InChI Key

BZUUMJJIORUJAU-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Synonyms

1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate
S 12362
S 12363
S-12362
S-12363
vinxaltine

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions Analysis of Sulfate-Containing Compounds

Sulfate groups are integral to the reactivity of many bioactive molecules. While specific data on "Vinfosiline sulfate" is unavailable, the following reactions are typical for sulfate-containing organic compounds:

Hydrolysis

Sulfate esters (R-O-SO₃⁻) generally undergo hydrolysis under acidic or alkaline conditions to yield alcohols and sulfuric acid derivatives:
R O SO3+H2OR OH+HSO4\text{R O SO}_3^-+\text{H}_2\text{O}\rightarrow \text{R OH}+\text{HSO}_4^-
This reaction is critical in drug metabolism, where sulfate conjugates are cleaved to release active compounds12.

Photodegradation

Light exposure can degrade sulfated compounds via radical pathways. For example:
Sulfate+hνSulfate radicals SO4 \text{Sulfate}+h\nu \rightarrow \text{Sulfate radicals SO}_4^{--}\text{ }
These radicals participate in oxidation-reduction cycles, altering the parent molecule’s structure2.

Salt Formation

Sulfate groups form stable salts with cations (e.g., Na⁺, K⁺):
2R SO4+Ca2+Ca R SO4 22\text{R SO}_4^-+\text{Ca}^{2+}\rightarrow \text{Ca R SO}_4\text{ }_2
This property is utilized in drug formulation to enhance stability and solubility34.

Complexation with Metals

Sulfates can coordinate with transition metals, influencing bioavailability:
Fe3++R SO4Fe R SO4 3\text{Fe}^{3+}+\text{R SO}_4^-\rightarrow \text{Fe R SO}_4\text{ }_3
Such complexes are often studied in medicinal chemistry25.

Hypothetical Reactivity of Alkaloid Sulfates

If "Vinfosiline sulfate" is analogous to vinca alkaloids (e.g., vinblastine sulfate ), its reactions might include:

Acid-Base Reactions

Sulfate salts of alkaloids dissociate in aqueous media:
Vinfosiline H2SO4VinfosilineH++HSO4\text{Vinfosiline H}_2\text{SO}_4\leftrightarrow \text{VinfosilineH}^++\text{HSO}_4^-
This impacts pharmacokinetics and formulation stability31.

Enzymatic Desulfation

Sulfatases in vivo may cleave sulfate groups, altering bioactivity:
Vinfosiline SO4SulfataseVinfosiline OH+SO42\text{Vinfosiline SO}_4^-\xrightarrow{\text{Sulfatase}}\text{Vinfosiline OH}+\text{SO}_4^{2-}
This is critical for prodrug activation62.

Oxidative Degradation

Sulfate groups can stabilize molecules against oxidation, but prolonged exposure to peroxides or metal ions may degrade the compound25.

Comparison with Known Sulfate Reactions

Reaction Type Example Reaction Key Conditions Reference
HydrolysisNa2SO4+HCl2NaCl+H2SO4\text{Na}_2\text{SO}_4+\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{SO}_4Acidic pH, heat31
Radical FormationS2O82Δ2SO4\text{S}_2\text{O}_8^{2-}\xrightarrow{\Delta}2\text{SO}_4^{--}UV light, heat2
Salt PrecipitationBa2++SO42BaSO4\text{Ba}^{2+}+\text{SO}_4^{2-}\rightarrow \text{BaSO}_4\downarrow Aqueous solution, stoichiometric35

Research Gaps and Recommendations

  • Compound Identification : Verify the nomenclature or structure of "Vinfosiline sulfate" through spectroscopic databases (e.g., PubChem, Reaxys).

  • Synthetic Pathways : If novel, explore sulfation via dimethyl sulfate or sulfur trioxide complexes78.

  • Stability Studies : Assess pH/thermal stability using HPLC or mass spectrometry96.

Comparison with Similar Compounds


Key Differences :

  • Therapeutic Target : Vinblastine Sulfate targets eukaryotic cell division, whereas Ceftolozane Sulfate disrupts bacterial cell walls .
  • Sulfate Role: In Vinblastine, sulfate improves solubility for intravenous delivery; in Ceftolozane, it stabilizes the cephalosporin core against enzymatic degradation .

Comparison with Hydrogen Sulfate (HSO₄⁻)

Hydrogen sulfate (HSO₄⁻) is a distinct inorganic ion, often confused due to nomenclature similarities. Unlike Vinblastine Sulfate:

  • Function : HSO₄⁻ serves as a conjugate base in industrial acids (e.g., sulfuric acid) and lacks therapeutic activity .
  • Structure : A simple tetrahedral ion (SO₄²⁻ with a proton), contrasting with Vinblastine’s complex alkaloid backbone .

Research Findings and Limitations

  • Analytical Methods : Advanced techniques (e.g., HPLC, mass spectrometry) validate Vinblastine Sulfate’s purity and stability, as highlighted in supplementary methodologies . However, direct comparative pharmacokinetic data with Ceftolozane remain scarce due to differing therapeutic scopes.
  • Safety Contrasts : Vinblastine’s myelosuppressive effects necessitate rigorous monitoring, while Ceftolozane’s primary risks involve allergic reactions .

Q & A

Q. How can I design a reproducible experimental protocol for studying Vinfosiline sulfate's biochemical interactions?

Methodological Answer:

  • Experimental Design: Follow standardized protocols for compound preparation (e.g., dissolution in controlled solvents, purity verification via HPLC/MS) and include negative/positive controls .
  • Data Documentation: Use tables to summarize parameters (e.g., concentrations, incubation times, assay conditions). Avoid duplicating data in text and figures; instead, highlight trends .
  • Reproducibility: Provide raw data in supplementary files, including instrument calibration logs and environmental conditions (e.g., temperature, pH) .

Q. Example Table 1: Key Experimental Parameters

ParameterValue/RangeMethod (Reference)
SolventPBS (pH 7.4)USP 35–NF 30 guidelines
Purity Threshold≥98%HPLC (λ=254 nm)
Incubation Time24–72 hrsKinetic assay

What criteria should guide the formulation of research questions about Vinfosiline sulfate's mechanism of action?

Methodological Answer:

  • FLOAT Framework: Ensure questions link experimental variables (e.g., "How does Vinfosiline sulfate concentration correlate with apoptosis induction in in vitro models?") .
  • FINER Criteria: Assess feasibility (e.g., cell line availability), novelty (e.g., unexplored signaling pathways), and relevance (e.g., therapeutic potential for oncology) .
  • Scope: Avoid overly broad questions (e.g., "How does Vinfosiline sulfate work?") in favor of hypothesis-driven inquiries .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for Vinfosiline sulfate across studies?

Methodological Answer:

  • Contradiction Analysis: Use TRIZ principles to identify technical conflicts (e.g., bioavailability vs. toxicity) and systematic reviews to contextualize discrepancies .
  • Methodological Flaws: Cross-validate assays (e.g., compare LC-MS vs. ELISA results) and consult multi-disciplinary experts to assess confounding variables (e.g., metabolic enzyme variability) .
  • Data Integration: Create meta-analysis tables synthesizing parameters like Cmax, T1/2, and AUC from peer-reviewed studies .

Q. Example Table 2: Pharmacokinetic Data Comparison

StudyDose (mg/kg)Cmax (µg/mL)T1/2 (hrs)AUC (µg·hr/mL)Model System
A (2023)102.1 ± 0.35.212.4Murine
B (2024)101.8 ± 0.26.111.9Primate

Q. What statistical models are appropriate for analyzing heterogeneous responses to Vinfosiline sulfate in multi-omics datasets?

Methodological Answer:

  • Model Selection: Use multivariate regression for transcriptomic/proteomic integration or machine learning (e.g., random forests) to classify responder/non-responder subgroups .
  • Bias Mitigation: Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .
  • Visualization: Employ heatmaps or PCA plots to illustrate clustering patterns, adhering to journal guidelines for color use and figure clarity .

Q. How can researchers optimize in vivo dosing regimens for Vinfosiline sulfate while minimizing off-target effects?

Methodological Answer:

  • Dose Escalation Studies: Use adaptive trial designs (e.g., 3+3 method) and toxicity scoring matrices .
  • Biomarker Integration: Monitor liver/kidney function markers (e.g., ALT, BUN) and correlate with histopathology data .
  • Ethical Alignment: Follow IACUC protocols for animal welfare and justify sample sizes via power analysis .

Q. What strategies ensure rigorous literature reviews when contextualizing Vinfosiline sulfate's therapeutic potential?

Methodological Answer:

  • Search Methodology: Use Boolean operators (e.g., "Vinfosiline sulfate AND apoptosis NOT industrial") and prioritize high-impact journals via tools like PubMed/MEDLINE .
  • Critical Appraisal: Apply AMSTAR-2 for systematic reviews and GRADE for evidence quality assessment .
  • Citation Management: Use Zotero or EndNote to track sources and avoid over-reliance on single studies .

Q. Key Resources for Further Reading

  • Experimental reproducibility guidelines .
  • Research question frameworks (FLOAT, FINER, PICO) .
  • Data contradiction resolution techniques .

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